molecular formula C18H20Cl2N4O4S B2404575 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1184972-75-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2404575
CAS No.: 1184972-75-5
M. Wt: 459.34
InChI Key: PKPLWQWECZOHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20Cl2N4O4S and its molecular weight is 459.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4S.ClH/c1-25-13-3-2-12(19)16-15(13)21-18(28-16)23(17(24)14-4-5-20-27-14)7-6-22-8-10-26-11-9-22;/h2-5H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPLWQWECZOHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic applications, focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the isoxazole ring and subsequent coupling with the benzo[d]thiazole moiety. The detailed synthetic route often requires specific reagents and conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound across various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell LineIC50 (μM)Mechanism of Action
MCF-723.0Induction of apoptosis and cell cycle arrest in G2/M phase
HeLa15.5Inhibition of tubulin polymerization
Hep3B18.0Reduction in alpha-fetoprotein secretion; apoptosis induction
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation. This effect was observed in multiple studies, indicating a consistent mechanism across different cancer types .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes indicative of programmed cell death. This property is particularly significant in hepatocellular carcinoma (Hep3B) cells, where it reduced necrosis rates significantly .
  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound exhibits inhibitory effects on tubulin polymerization, which disrupts mitotic spindle formation and leads to cell death .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against various cancer cell lines:

  • Breast Cancer (MCF-7) : Demonstrated an IC50 value of 23 μM, with mechanisms involving apoptosis and G2/M phase arrest.
  • Cervical Cancer (HeLa) : Showed an IC50 value of 15.5 μM, with evidence pointing towards disruption in microtubule dynamics.
  • Liver Cancer (Hep3B) : Exhibited an IC50 value of 18 μM, with significant reductions in alpha-fetoprotein levels, suggesting potential therapeutic benefits for liver cancer patients .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride with high purity?

Methodological Answer:

  • Step 1: Begin with synthesizing the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride under reflux in ethanol (80–90°C) .
  • Step 2: Introduce the morpholinoethyl group via nucleophilic substitution, using DMF as a solvent at 60°C for 12 hours .
  • Step 3: Couple the isoxazole-5-carboxamide moiety using EDC/HOBt-mediated amidation in dichloromethane (room temperature, 24 hours) .
  • Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and purify via column chromatography (gradient elution with methanol/dichloromethane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent integration and connectivity (e.g., methoxy at δ 3.8 ppm, morpholine protons at δ 3.4–3.6 ppm) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, C-N stretch at ~1250 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to assess purity (>95%) .

Q. What in vitro assays are recommended for initial evaluation of the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with 3H^3H-labeled antagonists .
  • Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

Methodological Answer:

  • Step 1: Synthesize derivatives with modifications to the chloro-methoxybenzo[d]thiazole (e.g., replace Cl with F or OMe with OEt) .
  • Step 2: Test derivatives in kinase inhibition assays to correlate substituent effects with activity (e.g., Cl enhances target affinity by 2-fold) .
  • Step 3: Use molecular docking (AutoDock Vina) to map interactions between substituents and ATP-binding pockets .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Solubility Profiling: Test in buffered solutions (pH 1.2–7.4) and solvents (DMSO, PEG-400) using UV-Vis spectroscopy .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS .
  • Data Reconciliation: Compare crystal structures (PXRD) to identify polymorphic forms affecting solubility .

Q. How can computational chemistry predict the compound’s binding modes with target proteins?

Methodological Answer:

  • Docking Workflow: Prepare protein structures (PDB: 2JDO) in AutoDock Tools; assign Gasteiger charges and optimize ligand torsions .
  • Molecular Dynamics (MD): Simulate binding in explicit solvent (NAMD, 100 ns) to assess stability of hydrogen bonds (e.g., morpholine O with Lys210) .
  • Free Energy Calculations: Use MM-PBSA to estimate binding affinities (ΔG = -9.2 kcal/mol) .

Q. What in vivo models are appropriate for assessing the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models: Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 hours .
  • Bioanalysis: Quantify compound levels via LC-MS/MS (LOQ = 1 ng/mL) using deuterated internal standards .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.